

methylchloroisothiazolinone chemical structure and properties

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Compound of Interest

Compound Name: Methylchloroisothiazolinone

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An In-depth Technical Guide to **Methylchloroisothiazolinone** (MCI)

Introduction

Methylchloroisothiazolinone (MCI), a heterocyclic organic compound from the isothiazolinone class, is a potent biocide widely utilized for its broad-spectrum antimicrobial properties.[1][2] Its primary function is as a preservative in a vast array of water-based products, including cosmetics, personal care items, paints, adhesives, and industrial fluids, to prevent microbial spoilage and extend shelf life.[3][4][5] MCI is frequently used in combination with methylisothiazolinone (MI), a mixture commercially known as Kathon™, to enhance its stability and efficacy.[3][6] The antimicrobial activity of MCI stems from its ability to inhibit essential microbial cellular functions.[2][7] However, it is also recognized as a significant contact allergen, which has led to regulatory restrictions on its use, particularly in leave-on cosmetic products.[6][8][9] This guide provides a comprehensive technical overview of MCI's chemical structure, properties, synthesis, mechanism of action, and analytical methodologies for a scientific audience.

Chemical Identity and Structure

Methylchloroisothiazolinone is chemically designated as 5-Chloro-2-methyl-1,2-thiazol-3(2H)-one.[6][10] The core of its structure is a five-membered isothiazolinone ring containing nitrogen and sulfur atoms, with a methyl group attached to the nitrogen and a chlorine atom at the C-5 position.[1] This halogenated structure makes MCI a potent electrophile, crucial for its biological activity.[11]

Table 1: Chemical Identifiers for **Methylchloroisothiazolinone**

Identifier	Value
Preferred IUPAC Name	5-Chloro-2-methyl-1,2-thiazol-3(2H)-one [6]
Other Names	5-Chloro-2-methyl-4-isothiazolin-3-one, CMIT, MCI, CMI [1] [4] [6]
CAS Number	26172-55-4 [1] [6]
Molecular Formula	C ₄ H ₄ ClNOS [1] [11]
Canonical SMILES	CN1C(=O)C=C(S1)Cl [11]
InChI Key	DHNRXBZYEKSXIM-UHFFFAOYSA-N [6] [11]

Physicochemical Properties

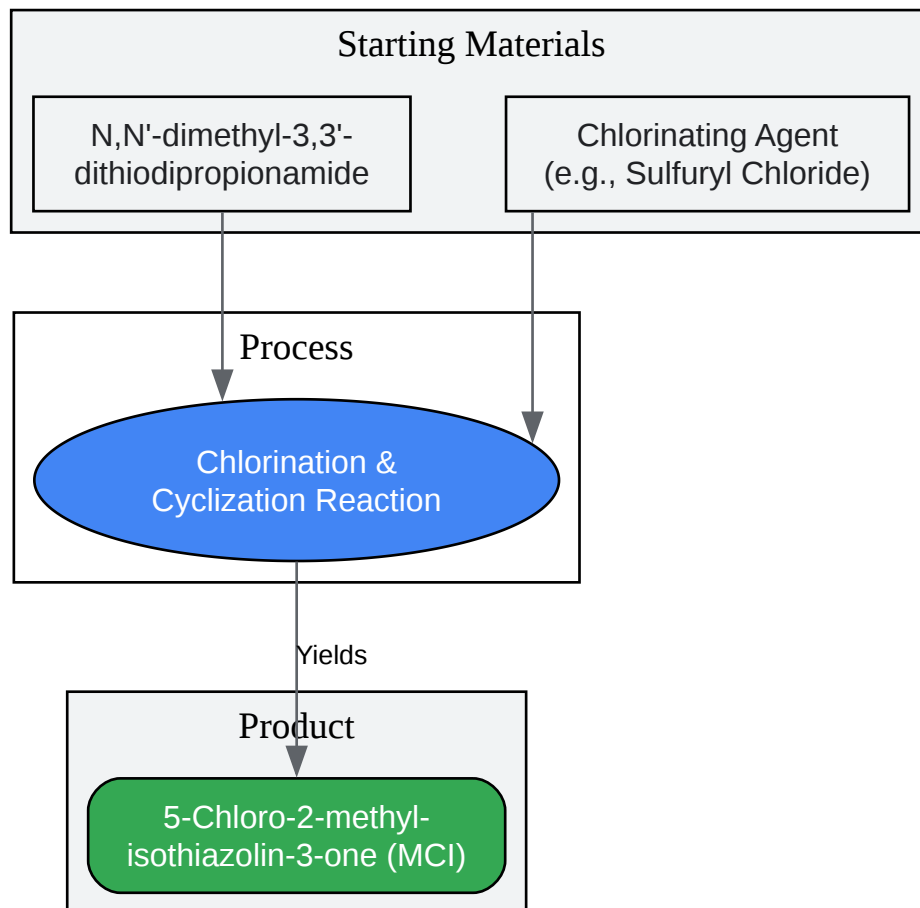
MCI is typically a white crystalline solid at room temperature, though it is often handled in aqueous solutions.[\[6\]](#)[\[11\]](#) It is miscible with water and its biocidal activity is effective over a wide pH range commonly found in cosmetic and industrial formulations.[\[6\]](#)[\[12\]](#)

Table 2: Physicochemical Properties of **Methylchloroisothiazolinone**

Property	Value	Source(s)
Molar Mass	149.59 g·mol⁻¹	[4] [6] [11]
Appearance	White solid	[6]
Melting Point	52 °C (325 K)	[6]
Density	1.02 g/cm ³	[6]
Solubility in Water	Miscible	[4] [6]
UV Absorption Max (λ _{max})	274 nm	[13]

Synthesis

The synthesis of isothiazolinones like MCI generally involves a cyclization reaction.[14] A common pathway starts with the preparation of N,N'-dimethyl-3,3'-dithiodipropionamide. This intermediate is then subjected to a chlorination-cyclization reaction, often using sulfuryl chloride, to form the isothiazolinone ring and introduce the chlorine atom at the C-5 position, yielding the final MCI product.[7][14]



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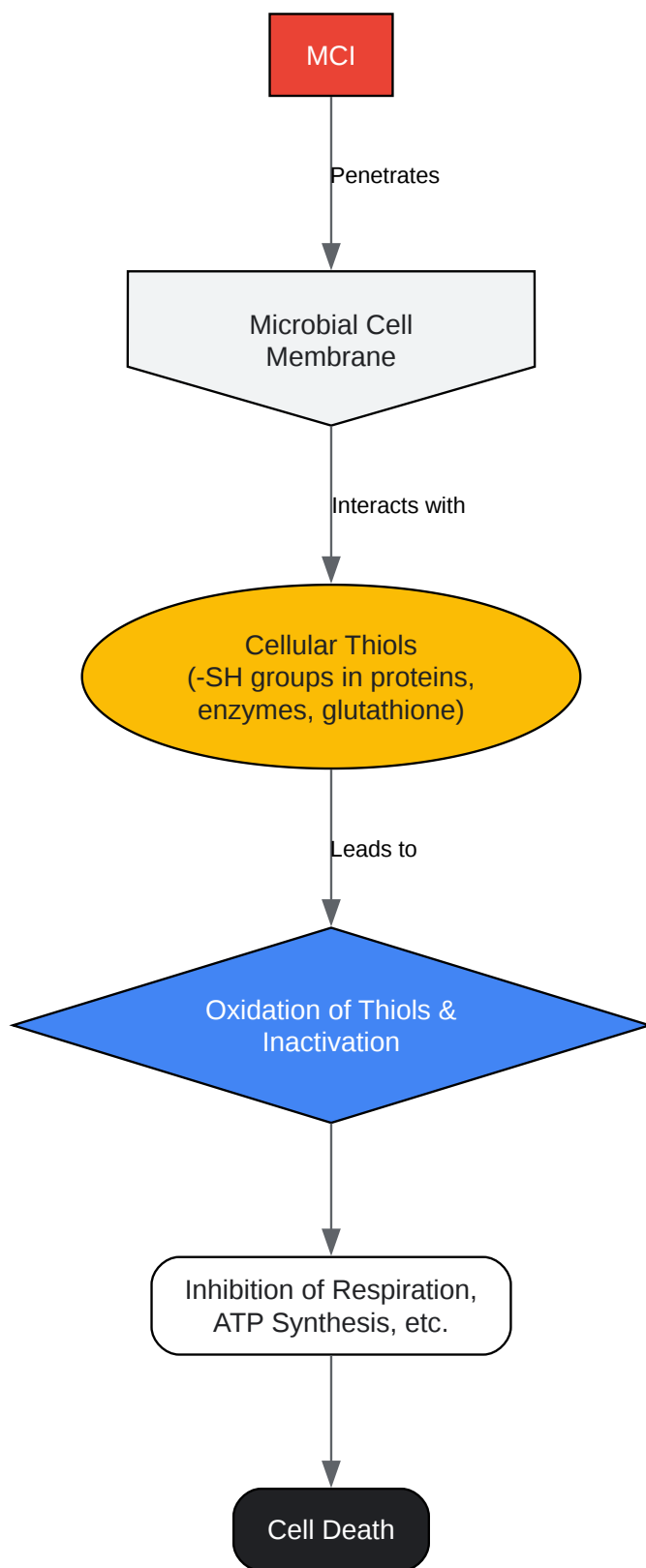
General synthesis workflow for **Methylchloroisothiazolinone (MCI)**.

Mechanism of Action

Antimicrobial Activity

The biocidal effect of MCI is primarily due to its active sulfur moiety.[6][15] As a potent electrophile, MCI readily penetrates microbial cell membranes and undergoes a reaction with intracellular nucleophiles, particularly the thiol groups (-SH) present in cysteine residues of

essential enzymes and proteins like glutathione.[6][7][12] This interaction leads to the irreversible oxidation of these thiol groups, forming disulfide bonds or other adducts.[7] The consequence is the rapid inhibition of critical metabolic pathways, including respiration and ATP synthesis, ultimately leading to microbial cell death.[7] This mechanism is effective against a broad spectrum of gram-positive and gram-negative bacteria, yeasts, and fungi.[4][6]

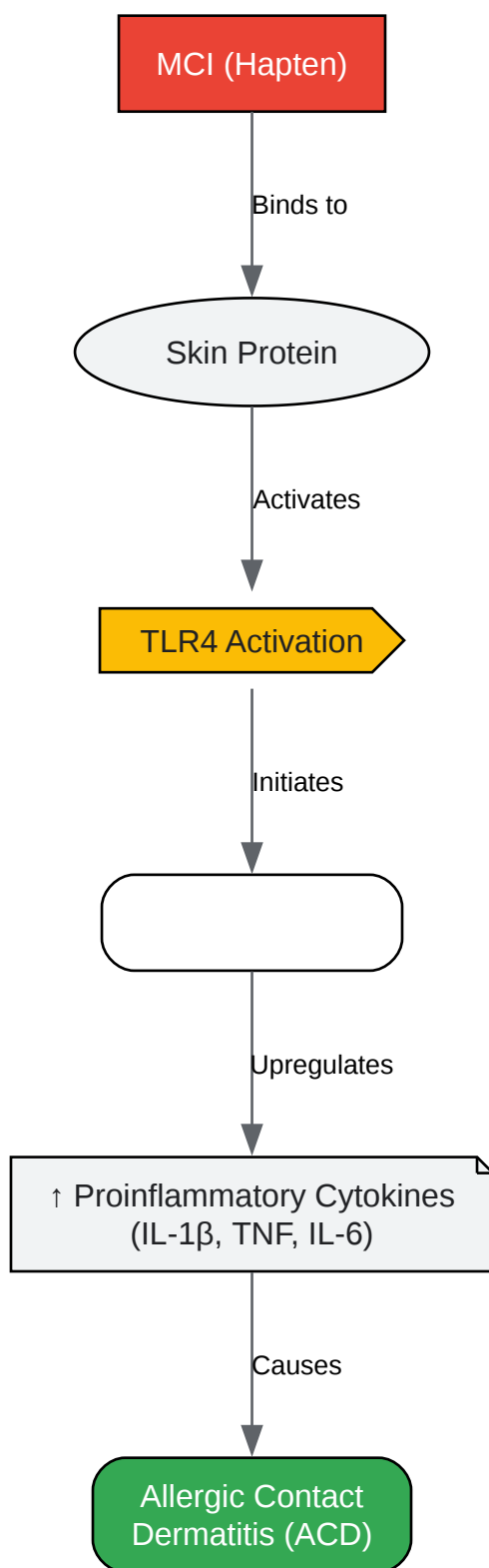


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Antimicrobial mechanism of **Methylchloroisothiazolinone (MCI)**.

Allergic Contact Dermatitis (ACD) Induction

MCI is a well-documented sensitizer that can induce allergic contact dermatitis (ACD).^{[6][8][16]} The immunological mechanism involves the innate immune system. Studies suggest that upon skin penetration, MCI can act as a hapten, binding to skin proteins and triggering an immune response. This process can activate Toll-like receptor 4 (TLR4) on immune cells. Activation of TLR4 initiates a downstream signaling cascade through the nuclear factor-kappa B (NF-κB) pathway.^[8] This signaling results in the upregulation and secretion of various proinflammatory cytokines, such as IL-1β, TNF, and IL-6, which orchestrate the inflammatory response characteristic of ACD.^[8]



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Signaling pathway for MCI-induced allergic contact dermatitis.

Analytical Methodologies

The quantification of MCI in complex matrices like cosmetic or industrial products requires sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or coupled with Mass Spectrometry (MS) are the most common techniques.[\[13\]](#)[\[17\]](#)

Experimental Protocol: HPLC-DAD Analysis of MCI

This protocol is a representative example for the quantification of MCI in personal care products.[\[13\]](#)[\[18\]](#)[\[19\]](#)

1. Sample Preparation (Extraction):

- Weigh approximately 1.0 g of the sample into a centrifuge tube.
- Add 10 mL of a suitable extraction solvent (e.g., methanol/water mixture).
- Vortex vigorously for 2 minutes to ensure thorough mixing.
- Place the tube in an ultrasonic bath for 15 minutes to facilitate extraction.
- Centrifuge the sample at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

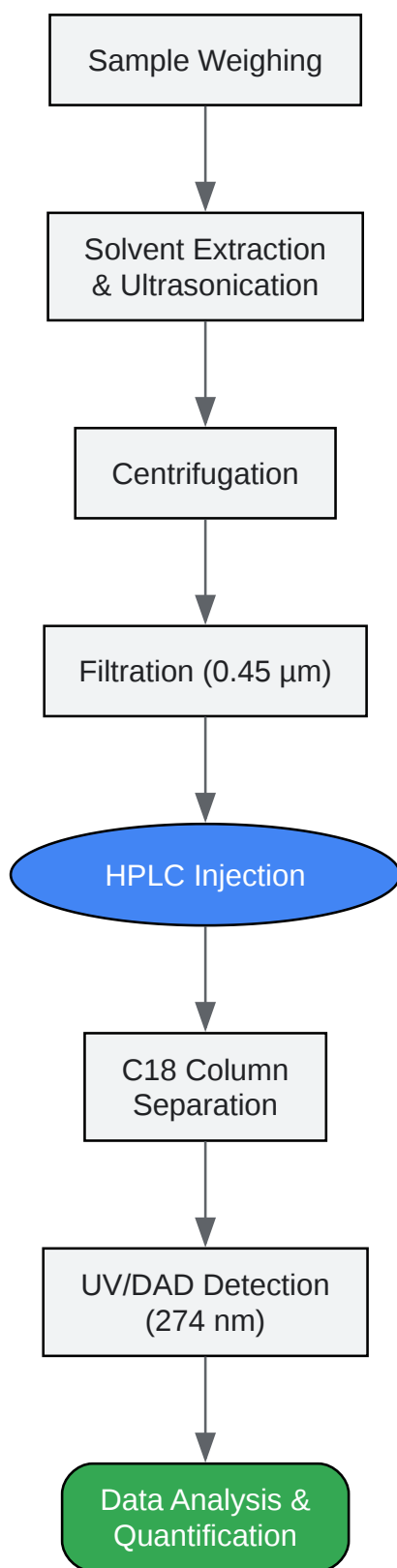
2. Chromatographic Conditions:

- Instrument: HPLC system with DAD or UV detector.[\[13\]](#)
- Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[\[13\]](#)
- Mobile Phase: Isocratic or gradient elution can be used. A common mobile phase is a mixture of an aqueous buffer (e.g., 0.1% formic acid or acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[\[13\]](#)[\[18\]](#) For example, an 80:20 (v/v) mixture of 0.4% acetic acid in water and methanol.[\[18\]](#)
- Flow Rate: 1.0 mL/min.[\[13\]](#)[\[18\]](#)

- Injection Volume: 10-25 μ L.[\[13\]](#)[\[18\]](#)
- Column Temperature: 25 °C.[\[13\]](#)
- Detection: UV detection at 274 nm, which is the maximum absorption wavelength for MCI.
[\[13\]](#)[\[18\]](#)

3. Quantification:

- Prepare a series of standard solutions of MCI of known concentrations.
- Generate a calibration curve by plotting the peak area against the concentration of the standards.
- Quantify the MCI concentration in the sample by comparing its peak area to the calibration curve.



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General experimental workflow for HPLC analysis of MCI.

Spectroscopic Data

Structural confirmation and identification of MCI are typically performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[20][21]

- **Mass Spectrometry (MS):** In tandem MS (MS/MS) analysis, specific transitions are monitored for quantification and confirmation. For MCI, this provides high selectivity and sensitivity, allowing for detection at very low levels in complex samples.[17][22]
- **Nuclear Magnetic Resonance (^1H -NMR and ^{13}C -NMR):** NMR spectroscopy is used to confirm the molecular structure. Specific chemical shifts for the protons and carbons in the isothiazolinone ring and its substituents provide unambiguous structural elucidation.[20][21] For example, in studies using ^{13}C -labeled MCI, distinct signals corresponding to the labeled carbon atoms can be tracked to study its metabolism and reactions with biological molecules.[21]

Safety and Toxicology

While an effective preservative, MCI is a known skin irritant and sensitizer.[6][23] In pure or highly concentrated forms, it can cause chemical burns.[6] Due to the rising incidence of allergic contact dermatitis, regulatory bodies worldwide have restricted its use.[9] In the United States and Canada, for instance, the concentration of MCI/MI mixtures in rinse-off products is limited to 15 ppm, and their use in leave-on products is banned or severely restricted.[6][9]

Table 3: GHS Hazard Pictograms and Statements for **Methylchloroisothiazolinone**

Pictogram	GHS Code	Hazard Statement
GHS05	H314	Causes severe skin burns and eye damage.[6]
GHS06	H302/H330	Harmful if swallowed / Fatal if inhaled.[6]
GHS07	H317	May cause an allergic skin reaction.[6]
GHS09	H410	Very toxic to aquatic life with long lasting effects.[6]

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